Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and an ethyl ester functional group.
Preparation Methods
The synthesis of Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxyaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Biological Studies: It is used in biological assays to investigate its effects on various biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring and the ethoxyphenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: This compound has a similar structure but contains a thiophene ring instead of a thiazole ring.
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: This derivative has an ethyl group instead of an ethoxy group on the phenyl ring.
Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate: This compound features a propoxy group on the phenyl ring.
Properties
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZKUVRIDUIGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331596 | |
Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108717-45-9 | |
Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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